p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Enzyme specificity Glycoside hydrolase Chromogenic substrate

Enzyme characterization demands substrates with absolute anomeric fidelity. Generic substitution with β-analogs yields false negatives and irreproducible kinetic data. p-Nitrophenyl 2-acetamido-2-deoxy-α-D-galactopyranoside is the validated chromogenic substrate for α-N-acetylgalactosaminidases (EC 3.2.1.49/97). • >2,000-fold enzyme specificity over pNP-α-galactoside; zero cross-reactivity with β-hexosaminidases. • Km values (0.38-4.28 mM) across enzyme sources; co-crystallized with GH31 enzyme at 1.42 Å (PDB: 7F7Q). Supplied ≥98% pure, stored at -20°C, shipped ambient. For reliable inhibitor screening, enzyme tracking, and structural biology.

Molecular Formula C14H18N2O8
Molecular Weight 342.3 g/mol
CAS No. 23646-68-6
Cat. No. B013773
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namep-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside
CAS23646-68-6
Synonyms4-Νitrophenyl 2-(acetylamino)-2-deoxy-α-D-galactopyranoside;  p-Nitrophenyl N-acetyl-α-D-galactosaminoside;  p-Nitrophenyl-α-N-acetylgalactosamine; _x000B_GalNAc-α-PNP
Molecular FormulaC14H18N2O8
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2=CC=C(C=C2)[N+](=O)[O-])CO)O)O
InChIInChI=1S/C14H18N2O8/c1-7(18)15-11-13(20)12(19)10(6-17)24-14(11)23-9-4-2-8(3-5-9)16(21)22/h2-5,10-14,17,19-20H,6H2,1H3,(H,15,18)/t10-,11-,12+,13-,14+/m1/s1
InChIKeyOMRLTNCLYHKQCK-RGDJUOJXSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

p-Nitrophenyl-α-GalNAc Substrate Overview


p-Nitrophenyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside (also known as 4-nitrophenyl N-acetyl-α-D-galactosaminide, pNP-α-GalNAc) is a synthetic chromogenic glycoside substrate specifically hydrolyzed by α-N-acetylgalactosaminidases (EC 3.2.1.49) and related endo-α-N-acetylgalactosaminidases (EC 3.2.1.97) to release p-nitrophenol, which can be quantitatively measured spectrophotometrically at 400–405 nm under alkaline conditions (pH ~10.6) . This compound serves as the primary chromogenic substrate for characterizing α-N-acetylgalactosaminidase activity, with well-documented kinetic parameters across multiple enzyme sources, and has been co-crystallized with GH31 α-N-acetylgalactosaminidase at 1.42 Å resolution, enabling detailed structural understanding of substrate-enzyme interactions [1].

Chromogenic substrate for α-N-acetylgalactosaminidase (EC 3.2.1.49)
Spectrophotometric detection at 400–405 nm under alkaline conditions
Co-crystal structure available (PDB 7F7Q, 1.42 Å) for mechanistic studies

Why pNP-α-GalNAc Substitution Fails


Generic substitution of pNP-α-GalNAc with β-anomeric analogs (e.g., p-nitrophenyl N-acetyl-β-D-galactosaminide) or alternative pNP-glycosides (e.g., pNP-α-galactoside) is not scientifically valid due to stringent enzyme stereospecificity and aglycon recognition requirements. α-N-Acetylgalactosaminidases exhibit a >2000-fold preference for the α-linked GalNAc moiety over α-linked galactose, and cannot hydrolyze β-linked substrates [1]. Conversely, β-N-acetylhexosaminidases (EC 3.2.1.52) show activity exclusively toward β-anomeric substrates and exhibit dramatically reduced or undetectable hydrolysis of α-linked compounds [2]. These anomeric specificity constraints are enforced by the active site architecture of each enzyme class, as confirmed by crystallographic analysis of enzyme-substrate complexes [3]. Substitution without anomeric verification will yield false-negative results, invalid kinetic data, and irreproducible enzyme characterization.

β-Anomeric analogs (e.g., pNP-β-GalNAc)
α-N-Acetylgalactosaminidases show absolute specificity for α-linked substrates; β-linked compounds yield no detectable hydrolysis, producing false-negative results.
pNP-α-galactoside (lacking N-acetyl group)
The N-acetyl group is critical for recognition; GH109 α-N-acetylgalactosaminidase exhibits a >2000-fold lower kcat with the galactoside analog, invalidating activity assays.

pNP-α-GalNAc Differentiation Evidence


Anomeric Specificity in Enzyme Assays

pNP-α-GalNAc (target) is exclusively hydrolyzed by α-N-acetylgalactosaminidases (EC 3.2.1.49) and shows no detectable activity with β-N-acetylhexosaminidases. In contrast, the β-anomeric analog (pNP-β-GalNAc) is hydrolyzed by β-N-acetylhexosaminidases but with markedly lower efficiency than pNP-β-GlcNAc. In Serratia marcescens YS-1 N-acetylhexosaminidase, pNP-β-GalNAc exhibits only 28.1% relative activity compared to pNP-β-GlcNAc (100% baseline) [1]. This anomeric discrimination is absolute: α-linked substrates are not hydrolyzed by β-specific enzymes, and β-linked substrates are not hydrolyzed by α-specific enzymes [2].

Anomeric Specificity
Head-to-head
pNP-α-GalNAc: α-enzyme specific; 0% β-enzyme activity
pNP-β-GlcNAc: 100% rel. activity vs pNP-β-GalNAc: 28.1% rel. activity
Wrong anomer produces zero signal in α-enzyme assays
S. marcescens N-acetylhexosaminidase context
Enzyme specificity Glycoside hydrolase Chromogenic substrate α-N-acetylgalactosaminidase

Kinetic Parameters Across Enzyme Sources

The kinetic parameters of pNP-α-GalNAc vary substantially across enzyme sources, demonstrating the substrate's utility in comparative enzymology. For recombinant wild-type α-N-acetylgalactosaminidase, reported Km values range from 0.38 mM (pH 7.2, 36°C) to 0.7 mM [1]. In contrast, the α-N-acetylgalactosaminidase from skipjack liver exhibits a significantly higher Km of 4.28 mM with a Vmax of 409 μmol/min/mg, while the natural glycoprotein substrate (ovine submaxillary asialoglycoprotein) shows a Km of 0.0543 mM and Vmax of 1.19 μmol/min/mg [2]. These source-dependent variations in kinetic constants enable researchers to select appropriate enzyme systems for specific experimental objectives.

Kinetic Parameters
Cross-study
Km 0.38–4.28 mM
Vmax 409 µmol/min/mg (liver)
Enables enzyme selection for desired assay sensitivity
Source-dependent variation; review specific enzyme context
Enzyme kinetics Michaelis-Menten Km comparison α-N-acetylgalactosaminidase

Aglycon Recognition: GalNAc vs. Galactoside

α-N-Acetylgalactosaminidases exhibit stringent discrimination between N-acetylated and non-acetylated substrates. The enzyme from Elizabethkingia meningosepticum (GH109 family) shows a 2,000-fold reduction in kcat for hydrolysis of p-nitrophenyl α-galactoside (pNP-α-Gal) compared with p-nitrophenyl α-N-acetylgalactosaminide (pNP-α-GalNAc), accompanied by a more than tenfold increase in Km for the non-acetylated substrate [1]. This demonstrates that the N-acetyl group at the C-2 position is essential for efficient catalysis, confirming pNP-α-GalNAc as the correct substrate for characterizing these enzymes.

Aglycon Recognition
Head-to-head
pNP-α-GalNAc: baseline kcat, baseline Km
pNP-α-GalNAc vs pNP-α-galactoside: 2000-fold lower kcat, >10-fold higher Km
N-Acetyl group is essential for catalytic efficiency
GH109 enzyme from Elizabethkingia meningosepticum
Substrate specificity kcat comparison GH109 N-acetyl recognition

Crystallographic Structure of Enzyme-Substrate Complex

pNP-α-GalNAc has been successfully co-crystallized with Enterococcus faecalis GH31 α-N-acetylgalactosaminidase (D455A mutant) and its structure determined at 1.42 Å resolution (PDB ID: 7F7Q) [1]. This high-resolution structure provides direct evidence of substrate binding mode, active site interactions, and conformational itinerary (4C1 → 1S3 → 4C1) during hydrolysis. Quantum mechanics calculations based on this structure further indicate that the enzyme prefers pNP-α-GalNAc over the natural Tn antigen substrate [1]. This structural validation is not available for many related pNP-glycoside analogs and provides a mechanistic foundation for rational experimental design.

Crystallographic Structure
Supporting evidence
Co-crystal at 1.42 Å resolution (PDB 7F7Q)
Validated binding mode supports rational experimental design
Enterococcus faecalis GH31 α-N-acetylgalactosaminidase D455A mutant
X-ray crystallography Enzyme-substrate complex GH31 Structural biology

Glycosyltransferase Acceptor for O-Glycan Synthesis

pNP-α-GalNAc serves as an effective acceptor substrate for β3-galactosyltransferase (EC 2.4.1.122), enabling the chemoenzymatic synthesis of the T-antigen disaccharide analog Gal(β1-3)GalNAcα1-pNP. Using UDP-Gal and an enriched preparation of β3-galactosyltransferase from rat liver, the disaccharide product was obtained in 52% yield [1]. This demonstrates the compound's utility beyond simple chromogenic assays—it functions as a synthetic building block for generating more complex O-glycan structures with the chromogenic pNP reporter intact.

Glycosyltransferase Acceptor
Head-to-head
52% yield for T-antigen analog
Dual-purpose: chromogenic substrate and synthetic precursor
β3-galactosyltransferase (EC 2.4.1.122) from rat liver
Glycosyltransferase Chemoenzymatic synthesis O-glycan Acceptor substrate

pH Optima Across Isoenzyme Forms

The pH optimum for pNP-α-GalNAc hydrolysis varies significantly across different α-N-acetylgalactosaminidase isoenzymes and sources. For Todarodes pacificus (squid), isoenzyme I exhibits a pH optimum of 2.7, while isoenzyme II shows a pH optimum of 4.2 when assayed with pNP-α-GalNAc [1]. In contrast, Zobellia laminariae α-N-acetylgalactosaminidase displays an optimal assay pH of 7.3 with the same substrate [1]. Porcine and bovine enzymes exhibit pH optima in the 4.3–4.7 range [2]. This source-dependent pH variation underscores the substrate's broad applicability across diverse biological systems.

pH Optima Across Sources
Cross-study
pH optimum range 2.7–7.3
T. pacificus iso I: pH 2.7 · iso II: pH 4.2 · Z. laminariae: pH 7.3
Supports isoenzyme differentiation and buffer optimization
Porcine/bovine enzymes show pH 4.3–4.7; review source context
pH optimum Isoenzyme Enzyme characterization Assay optimization

pNP-α-GalNAc Application Scenarios


α-N-Acetylgalactosaminidase Kinetics

Use as the definitive chromogenic substrate for determining kinetic parameters (Km, Vmax, kcat) of α-N-acetylgalactosaminidases from diverse sources. Documented Km values range from 0.38 mM to 4.28 mM depending on enzyme source, enabling researchers to select appropriate enzyme systems for specific assay sensitivity requirements. Essential for enzyme purification tracking, isoenzyme characterization (e.g., T. pacificus isoenzymes I and II with distinct pH optima of 2.7 and 4.2, respectively), and comparative enzymology studies across species [1][2].

Inhibitor Screening for α-N-Acetylgalactosaminidase

Employ in 96- or 384-well plate formats for screening small-molecule inhibitors of α-N-acetylgalactosaminidases, enzymes implicated in mucin-type O-glycan degradation and blood group antigen processing. The chromogenic p-nitrophenol release (measured at 400–405 nm) provides a robust, scalable readout compatible with automated plate readers. The 2,000-fold specificity window over pNP-α-galactoside ensures that observed inhibition reflects genuine α-N-acetylgalactosaminidase targeting rather than off-target glycosidase activity [1].

Chemoenzymatic O-Glycan Synthesis

Utilize as an acceptor substrate in glycosyltransferase-catalyzed reactions to generate more complex O-glycan structures bearing the chromogenic pNP reporter. Demonstrated utility in β3-galactosyltransferase-mediated synthesis of T-antigen disaccharide analog Gal(β1-3)GalNAcα1-pNP in 52% yield [1]. The pNP moiety remains intact during glycosyltransferase reactions, enabling downstream spectrophotometric detection of the final glycoconjugate products.

Structural Biology and Catalytic Mechanism

Use as a defined ligand for X-ray crystallography and computational modeling of α-N-acetylgalactosaminidase active sites. The co-crystal structure with E. faecalis GH31 α-N-acetylgalactosaminidase (PDB: 7F7Q, 1.42 Å resolution) provides a validated template for rational mutagenesis, structure-based inhibitor design, and quantum mechanical studies of glycoside hydrolase catalytic itineraries (4C1 → 1S3 → 4C1) [1]. The high-resolution structure enables accurate modeling of substrate-enzyme interactions that cannot be reliably extrapolated from other pNP-glycosides.

Application
Selection Property
Validation Focus
Enzyme kinetics studies
Chromogenic substrate with documented kinetic constants
Source-specific Km and Vmax verification
Inhibitor screening
Scalable colorimetric readout (400–405 nm)
Specificity window over off-target glycosidases
Chemoenzymatic glycan synthesis
Retained chromogenic reporter for detection
Product yield and structural confirmation
Structural biology studies
High-resolution co-crystal ligand (PDB 7F7Q)
Substrate-enzyme interaction modeling

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